Methyl 2-[(cyanoacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Description
Methyl 2-[(cyanoacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a bicyclic thiophene derivative featuring a cyclooctane-fused thiophene core. Key structural elements include:
- Cycloocta[b]thiophene backbone: An eight-membered cycloalkane fused to a thiophene ring, conferring conformational flexibility.
- Cyanoacetyl amino substituent: A reactive cyano group (-CN) adjacent to an acetylated amino group at the 2-position.
This compound has been cataloged (Ref: 3D-FM118717) but is currently discontinued in commercial supplies .
Properties
IUPAC Name |
methyl 2-[(2-cyanoacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-20-15(19)13-10-6-4-2-3-5-7-11(10)21-14(13)17-12(18)8-9-16/h2-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJPOGIUUOWECP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(cyanoacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS: 666728-99-0) is a synthetic compound belonging to the class of thiophene derivatives. Its unique structure suggests potential biological activities that merit investigation. This article presents a detailed overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H18N2O3S
- Molar Mass : 306.38 g/mol
- Hazard Class : Irritant
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antitumor properties and its effects on cellular mechanisms.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For instance:
- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. In studies assessing its efficacy against breast cancer cells (MCF-7), it demonstrated an IC50 value ranging from 23.2 μM to 49.9 μM, indicating moderate to strong cytotoxicity .
- Mechanism of Action : The compound induces apoptosis and necrosis in cancer cells. Flow cytometry analysis revealed that it causes G2/M-phase arrest and S-phase arrest in the cell cycle, which is associated with genetic material degradation and apoptosis induction .
| Study Reference | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| MCF-7 | 23.2 - 49.9 | Apoptosis induction | |
| Various | 52.9 - 95.9 | Moderate activity |
Enzyme Inhibition
In addition to its antitumor effects, this compound may also act as an inhibitor for specific enzymes involved in cancer progression:
- Acetylcholinesterase (AChE) Inhibition : Similar thiophene derivatives have been noted for their AChE inhibitory activity, which may contribute to their overall therapeutic profile .
Case Studies
- Breast Cancer Research : A study published in MDPI highlighted the use of this compound in a multicomponent synthesis aimed at developing new apoptosis-inducing agents for breast cancer treatment. The findings indicated that the compound effectively reduced cell viability and induced apoptosis in MCF-7 cells .
- Comparative Analysis with Other Compounds : In comparative studies with other thiophene derivatives, this compound exhibited superior cytotoxicity and a more favorable safety profile compared to traditional chemotherapeutic agents like Doxorubicin .
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of thiophene compounds exhibit notable antioxidant properties. Methyl 2-[(cyanoacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has been evaluated for its ability to scavenge free radicals and inhibit oxidative stress.
Case Study:
A study investigated various thiophene derivatives' antioxidant activities using the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) method. The results indicated that this compound exhibited significant inhibition of free radical formation compared to standard antioxidants like ascorbic acid .
Antibacterial Properties
This compound has also shown promising antibacterial activity against various Gram-positive and Gram-negative bacteria.
Case Study:
In a comparative study of antibacterial efficacy against Staphylococcus aureus and Escherichia coli, this compound demonstrated substantial inhibition zones in agar diffusion tests. The structure-activity relationship (SAR) analysis revealed that modifications in the thiophene ring significantly influenced antibacterial potency .
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Thiophene derivatives are known for their ability to induce apoptosis in cancer cells.
Case Study:
A series of experiments assessed the cytotoxic effects of this compound on human leukemia cell lines. The findings indicated that the compound effectively inhibited cell proliferation and induced apoptosis at specific concentrations .
Synthesis and Chemical Modifications
The synthesis of this compound involves multicomponent reactions that allow for the introduction of various substituents to enhance biological activity.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiophene derivatives. Modifications to the thiophene core can significantly alter pharmacological properties.
Comparison with Similar Compounds
Core Ring Systems
Notes:
Key Observations :
- The cyanoacetyl group in the target compound is chemically reactive but lacks direct evidence of biological activity in the provided data. In contrast, trifluoromethyl substituents (e.g., PD 81,723) significantly enhance adenosine receptor binding .
- Cycloocta[b]thiophene-3-carboxamide derivatives exhibit antimycobacterial activity, suggesting the core scaffold is pharmacologically relevant .
Insights :
Physicochemical Properties
Analysis :
- Free amino derivatives (e.g., compound 11a ) exhibit lower logP values and higher solubility.
Q & A
Basic: What are the established synthetic routes for Methyl 2-[(cyanoacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate?
Answer:
The compound can be synthesized via cyanoacetylation of a thiophene-3-carboxylate precursor. A common method involves:
- Reacting methyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate with cyanoacetylating agents (e.g., 1-cyanoacetyl-3,5-dimethylpyrazole) under anhydrous conditions .
- Purification via reverse-phase HPLC (using methanol-water gradients) or recrystallization (e.g., with alcohol) to achieve >95% purity .
Key Parameters: - Solvent: Dry CH₂Cl₂ or toluene.
- Catalysts: Piperidine/acetic acid for Knoevenagel condensation .
- Yield: Typically 67–94%, depending on substituents and reaction optimization .
Basic: How is the compound characterized spectroscopically?
Answer:
Critical spectroscopic data include:
- IR: Peaks at ~1650 cm⁻¹ (C=O stretch), ~1576 cm⁻¹ (C=C), and ~1268 cm⁻¹ (C-O), with NH stretches at 3300–3416 cm⁻¹ .
- ¹H NMR: Signals for methyl ester protons (~3.78 ppm), cyclohexyl/cyclooctyl protons (δ 1.71–2.69 ppm), and NH groups (broad, δ ~5–6 ppm) .
- LC-MS: Molecular ion [M+H]⁺ consistent with calculated mass (e.g., m/z 212 for simpler analogs) .
Basic: What safety precautions are required during handling?
Answer:
- Hazards: Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
- Protective Measures: Use nitrile gloves, fume hoods, and respiratory protection (e.g., N95 masks) during synthesis .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can contradictory spectral data from different synthesis batches be resolved?
Answer:
Contradictions often arise from:
- Tautomerism: The cyanoacetyl group may exhibit keto-enol tautomerism, altering NMR/IR profiles. Use deuterated DMSO for NMR to stabilize tautomers .
- Impurities: Trace solvents (e.g., residual methanol) can shift peaks. Conduct LC-MS to confirm purity (>98%) and repeat spectroscopy under standardized conditions .
Example: A 0.2 ppm shift in NH signals may indicate incomplete drying; re-dry under vacuum before analysis .
Advanced: What strategies optimize yield in large-scale synthesis?
Answer:
- Reaction Scaling: Maintain stoichiometric ratios (e.g., 1.2:1 anhydride:amine) and use high-pressure reactors for reflux efficiency .
- Purification: Replace HPLC with fractional crystallization for cost-effective scaling (yield drops ~5–10% but reduces solvent use) .
- Catalyst Screening: Test alternatives to piperidine (e.g., DBU) to reduce reaction time from 6 hours to 3 hours .
Advanced: What mechanisms underlie its reported antibacterial activity?
Answer:
- Target Interaction: The compound inhibits bacterial enoyl-ACP reductase (FabI), critical in fatty acid biosynthesis. The cyanoacetyl group mimics the natural substrate, binding to the active site .
- Structure-Activity Relationship (SAR):
Advanced: How can computational modeling guide derivative design?
Answer:
- Docking Studies: Use Schrödinger Maestro to model interactions with FabI (PDB: 1DFG). The cyclooctane ring occupies a hydrophobic pocket, while the cyanoacetyl group forms hydrogen bonds with Tyr158 .
- QSAR: Correlate Hammett constants (σ) of substituents with antibacterial IC₅₀. Electron-withdrawing groups at R₁ improve activity (R² = 0.89) .
Advanced: What are the ecological risks of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
